1-Methoxy-6-nitro-1H-benzo[d]imidazole
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Overview
Description
1-Methoxy-6-nitro-1H-benzo[d]imidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a methoxy group at the first position and a nitro group at the sixth position of the benzimidazole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-6-nitro-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with methoxy-substituted nitrobenzene derivatives. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, and under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-6-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The methoxy group can be demethylated to form a hydroxyl group using boron tribromide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Boron tribromide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 1-Methoxy-6-amino-1H-benzo[d]imidazole.
Reduction: 1-Hydroxy-6-nitro-1H-benzo[d]imidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methoxy-6-nitro-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methoxy-6-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound can also inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
1-Methoxy-2-nitrobenzene: Similar structure but lacks the benzimidazole ring.
6-Nitro-1H-benzo[d]imidazole: Lacks the methoxy group.
1-Methoxy-5-nitro-1H-benzo[d]imidazole: Nitro group at a different position.
Uniqueness: 1-Methoxy-6-nitro-1H-benzo[d]imidazole is unique due to the specific positioning of the methoxy and nitro groups, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H7N3O3 |
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Molecular Weight |
193.16 g/mol |
IUPAC Name |
1-methoxy-6-nitrobenzimidazole |
InChI |
InChI=1S/C8H7N3O3/c1-14-10-5-9-7-3-2-6(11(12)13)4-8(7)10/h2-5H,1H3 |
InChI Key |
UPNOVYCSQVXYTE-UHFFFAOYSA-N |
Canonical SMILES |
CON1C=NC2=C1C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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